molecular formula C6H5BrCl2N2O B2609777 1-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)propan-2-one CAS No. 1219543-85-7

1-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)propan-2-one

Cat. No.: B2609777
CAS No.: 1219543-85-7
M. Wt: 271.92
InChI Key: BNFJFHKQDNQYHV-UHFFFAOYSA-N
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Description

1-(2-Bromo-4,5-dichloro-1H-imidazol-1-yl)propan-2-one is a synthetic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of bromine and chlorine substituents on the imidazole ring, which can significantly influence its chemical properties and reactivity.

Mechanism of Action

Preparation Methods

The synthesis of 1-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)propan-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.

Chemical Reactions Analysis

1-(2-Bromo-4,5-dichloro-1H-imidazol-1-yl)propan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include nickel catalysts, halogenating agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-(2-Bromo-4,5-dichloro-1H-imidazol-1-yl)propan-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and chlorine atoms, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-bromo-4,5-dichloroimidazol-1-yl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrCl2N2O/c1-3(12)2-11-5(9)4(8)10-6(11)7/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFJFHKQDNQYHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=C(N=C1Br)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrCl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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